N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
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Overview
Description
“N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide” is a synthetic organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diketones with hydrazine derivatives.
Substitution reactions: Introduction of the 2-chlorophenyl and 2-ethoxyphenyl groups can be done through nucleophilic substitution reactions.
Acetylation: The final step often involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include:
Catalysis: Using catalysts to speed up reactions.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: This might involve the transformation of the ethoxy group to a hydroxyl group.
Reduction: Reduction of the pyrazine ring could lead to dihydropyrazine derivatives.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazine compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide” would depend on its specific biological target. Generally, pyrazine derivatives can interact with enzymes, receptors, or DNA, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
- N-(2-chlorophenyl)-2-[4-(2-hydroxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Uniqueness
“N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide” is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its methoxy or hydroxy analogs.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-2-28-17-10-6-5-9-16(17)24-12-11-23(19(26)20(24)27)13-18(25)22-15-8-4-3-7-14(15)21/h3-12H,2,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZHEIHCEIOVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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